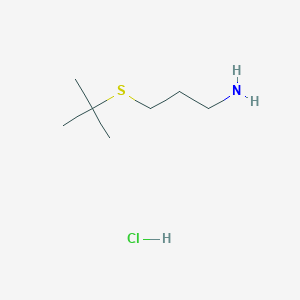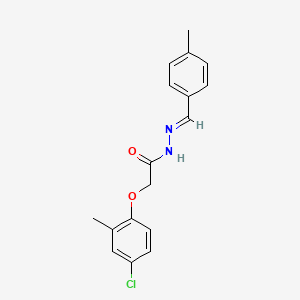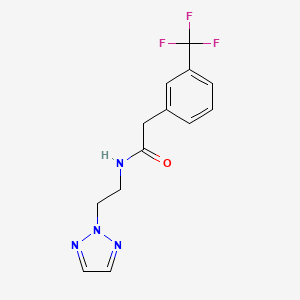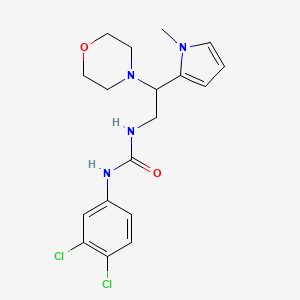
3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one
Overview
Description
3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one is a chemical compound with the molecular formula C9H6BrF3O and a molecular weight of 267.04 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the use of sulfuric acid as a catalyst. The reactant, 2-bromo-4,4,4-trifluoroacetoacetic ester, is hydrolyzed and decarboxylated to produce this compound . The optimal conditions for this reaction involve a 1:1.5 molar ratio of the reactant to trifluoroacetic acid, addition to a 30% sulfuric acid solution, a reaction temperature of approximately 100°C, and a reaction time of 8 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF3O/c10-7 (8 (14)9 (11,12)13)6-4-2-1-3-5-6/h1-5,7H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one:
Organic Synthesis
This compound is widely used in organic synthesis as a building block for the preparation of various complex molecules. Its unique structure, which includes both bromine and trifluoromethyl groups, makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Catalysis
This compound is employed as a catalyst in several chemical reactions. For instance, it has been used in the asymmetric synthesis of alcohols and ketones. Its ability to facilitate these reactions efficiently makes it valuable in the development of new catalytic processes .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized in the synthesis of potential drug candidates. Its structural properties allow it to be incorporated into molecules that may exhibit biological activity, making it a key component in medicinal chemistry .
Material Science
The compound is also explored in material science for the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and other desirable characteristics .
Environmental Chemistry
In environmental chemistry, this compound is used in the study of pollutant degradation and the development of environmentally friendly chemical processes. Its role in these studies helps in understanding and mitigating the impact of pollutants .
Green Chemistry
The compound is utilized in green chemistry as a reagent for sustainable chemical processes. Its application in reactions that minimize waste and reduce the use of hazardous substances aligns with the principles of green chemistry, promoting more environmentally friendly practices .
Chemical Fixation of CO2
Recent studies have shown that this compound can assist in the chemical fixation of CO2 with various epoxides to form cyclic carbonates. This application is significant in the context of carbon capture and utilization, contributing to efforts to reduce greenhouse gas emissions.
Sigma-Aldrich ChemicalBook X-MOL ChemBK Sigma-Aldrich ChemicalBook : Sigma-Aldrich : X-MOL
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mechanism of Action
Mode of Action
It has been suggested that the compound may activate epoxide through hydrogen bonding interaction . This interaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The compound’s potential to activate epoxides suggests that it may influence pathways involving these molecules .
Result of Action
The compound’s potential to activate epoxides suggests that it may induce changes at the molecular level, which could translate to observable effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one . .
properties
IUPAC Name |
3-bromo-1,1,1-trifluoro-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c10-7(8(14)9(11,12)13)6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPKCABAXIHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)


![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2712706.png)
![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)

![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)
